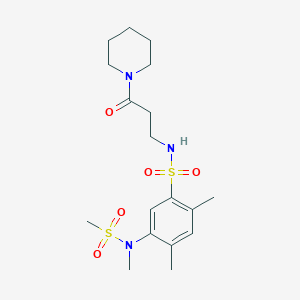
2,4-dimethyl-5-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2,4-dimethyl-5-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, is a structurally complex molecule that appears to be related to a class of compounds known for their biological activities. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds with similar structural motifs and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from different organic acids, esters, hydrazides, and thiols, leading to the formation of various sulfonamide derivatives. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride involves the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid . Another synthesis pathway includes the conversion of organic acids into esters, hydrazides, and 1,3,4-oxadiazole-2-thiols, followed by a reaction with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by X-ray single crystal diffraction, revealing that the molecules are organized as molecular crystals with specific space groups and cell dimensions . The electronic structure of these molecules has been investigated using ab initio quantum-chemical calculations, which show good agreement with the parameters of intramolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide compounds is often investigated through kinetic studies of substitution reactions in aqueous solutions. These studies correlate well with the stereochemical characteristics of the molecules . Additionally, structure-activity relationship studies help in understanding the modifications that can enhance the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical properties such as water solubility are critical for the pharmacological application of sulfonamide compounds. For example, poor water solubility (<15 µg/mL; pH 7.4) of a related compound necessitates its delivery in a formulation, indicating the need for chemical modifications to improve such properties . The chemical properties, including the ability to inhibit certain biological pathways or enzymes, are central to the therapeutic potential of these compounds. For instance, some sulfonamide derivatives have been evaluated as potent inhibitors of membrane-bound phospholipase A2, with significant in vitro and in vivo effects .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
- Development of Polyheterocyclic Compounds : Research led by Kyosuke Kaneda (2020) discusses the synthesis of novel cyclic compounds containing aminobenzenesulfonamide, which includes the development of sequential Nicholas and Pauson-Khand reactions. This work facilitates the discovery of sulfonamide or sultam-based functional molecules with potential applications in various industries, highlighting the versatility of aminobenzenesulfonamide derivatives in organic syntheses and pharmaceutical development (Kaneda, 2020).
Chemical Modifications and Drug Design
- Sulfonamide-based Medicinal Chemistry : A comprehensive review by He Shichao et al. (2016) on sulfonamide derivatives showcases their broad bioactive spectrum after chemical structural modifications. This research covers various medicinal applications of sulfonamide compounds, indicating their significant development value beyond traditional antimicrobial uses. The review suggests a hopeful outlook for the rational design of new sulfonamide-based drug molecules with broad spectra, high activity, and low toxicity (Shichao et al., 2016).
Molecular Interaction Studies
- Quantitative Structure-Activity Relationships of Inhibitors : Satya P. Gupta (2003) presents a review on the quantitative structure-activity relationships (QSARs) of carbonic anhydrase (CA) inhibitors, primarily focusing on sulfonamides. This review demonstrates the dependence of inhibition potency on the electronic properties of the sulfonamide group, which can be modulated by substituents, offering insights into the interaction of sulfonamides with CA. Such studies are crucial for designing more effective inhibitors for therapeutic applications (Gupta, 2003).
Biopolymer Modification and Application
- Chemical Modification of Xylan : Research on the chemical modification of xylan by K. Petzold-Welcke et al. (2014) explores the development of new biopolymer ethers and esters with specific properties. This work involves synthesizing novel xylan esters through conversion with various acids and activating agents, indicating the potential of such derivatives for drug delivery applications and as strength additives in paper production (Petzold-Welcke et al., 2014).
Eigenschaften
IUPAC Name |
2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-piperidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5S2/c1-14-12-15(2)17(13-16(14)20(3)27(4,23)24)28(25,26)19-9-8-18(22)21-10-6-5-7-11-21/h12-13,19H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTMKGHMFXAWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-5-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


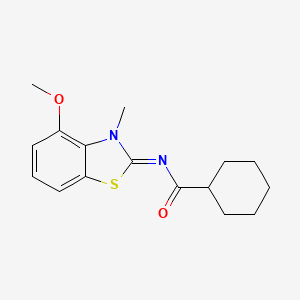



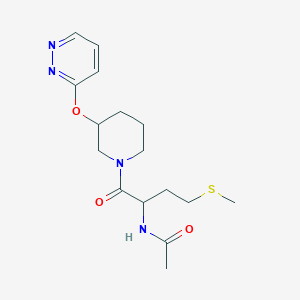


![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2518474.png)
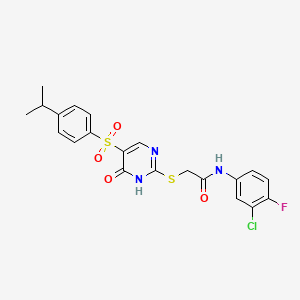
![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)
![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2518478.png)
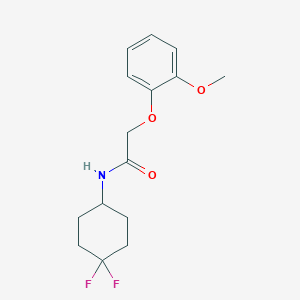
![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2518480.png)